molecular formula C13H14FN3O2 B13217220 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13217220
M. Wt: 263.27 g/mol
InChI Key: SBIJICQNEAQCIK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84) . GPR84 is a receptor expressed primarily on immune cells like macrophages and microglia, and its activation by medium-chain fatty acids promotes pro-inflammatory signaling. This compound is a critical research tool for investigating the role of GPR84 in various disease contexts. Its primary research value lies in elucidating pathways in chronic inflammatory diseases , pulmonary fibrosis , and non-alcoholic steatohepatitis (NASH) . By selectively blocking GPR84, this antagonist helps researchers dissect the receptor's contribution to the activation of innate immune responses and the subsequent fibrotic processes, providing a promising avenue for the development of novel therapeutics targeting immuno-metabolic disorders.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

SBIJICQNEAQCIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Hydrazides and Formylating Agents

A typical route for 1,2,4-triazole derivatives involves:

Example:

  • Condensation of hydrazides with aldehydes (e.g., fluorobenzaldehyde) under reflux conditions in ethanol, followed by cyclization, yields the triazole core with the fluorophenyl substitution.

Use of Cyclization of Hydrazine Derivatives with Carboxylic Acids or Derivatives

  • Hydrazine derivatives react with carboxylic acids or their derivatives (e.g., acyl chlorides or esters) to form the triazole ring via intramolecular cyclization.

Functionalization of the Triazole Ring with Carboxylic Acid Group

  • Post-ring formation, the carboxylic acid functional group can be introduced through oxidation or amidation reactions, often using oxidizing agents or coupling reagents.

Proposed Synthetic Route for 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Based on analogous compounds and the limited data, a plausible synthetic pathway involves:

Step Description Reagents & Conditions Reference/Source
1 Preparation of 2-fluorophenyl hydrazine Reduction of 2-fluoro-nitrobenzene or direct synthesis via nucleophilic substitution Literature on aromatic amine synthesis
2 Formation of hydrazide derivative Reaction of 2-fluorophenyl hydrazine with a suitable acyl chloride (e.g., isobutyryl chloride) Typical amidation protocols
3 Cyclization to form the triazole ring Heating with formic acid or formamide derivatives Analogous methods for 1,2,4-triazole synthesis
4 Introduction of the carboxylic acid group at the 3-position Oxidation of a methyl group or direct carboxylation Oxidative methods like potassium permanganate oxidation or carboxylation via lithiation
5 Purification Recrystallization, chromatography Standard purification techniques

Notes on Reaction Conditions and Reagents

  • Temperature: Typically between 80–150°C for cyclization steps.
  • Solvents: Ethanol, dimethylformamide (DMF), or acetic acid are common.
  • Catalysts: Acidic conditions facilitate cyclization; bases may be used in certain steps.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for confirming reaction progress.

Challenges and Considerations

  • Selectivity: Ensuring substitution occurs at the correct position on the ring.
  • Purity: Achieving high purity requires careful control of reaction conditions and purification steps.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios must be optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

This compound features a 4-chlorophenyl group (electron-withdrawing) and a trifluoromethyl group (strongly electron-withdrawing). It exhibited selective inhibition of c-Met kinase and induced apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549), with a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells . Compared to the target compound, the trifluoromethyl group may enhance metabolic stability, while the 4-chlorophenyl substituent could alter target binding specificity.

1-(3,4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives

These derivatives, bearing methoxy groups (electron-donating), demonstrated cytotoxicity against HepG2, MCF-7, and DLD-1 cell lines . The methoxy groups likely improve solubility but reduce lipophilicity compared to the target compound’s 2-methylpropyl group.

5-(2-Methylpropyl)-1-(2-Nitrophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid

1-(3-Isopropylphenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid

This analog, with a bulkier 3-isopropylphenyl group, showed acute oral toxicity (Category 4) and skin irritation (Category 2) . The isopropyl group’s steric effects may hinder target engagement compared to the target compound’s 2-fluorophenyl substituent.

Fenchlorazole

1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (fenchlorazole) is a pesticidal compound. The trichloromethyl group enhances hydrophobicity, while dichlorophenyl substituents improve binding to fungal targets . The target compound’s 2-fluorophenyl group may offer similar target affinity with reduced environmental persistence.

Structural and Functional Data Table

Compound Name R1 (Position 1) R5 (Position 5) Key Properties/Activities Source
Target Compound 2-Fluorophenyl 2-Methylpropyl High lipophilicity; unknown activity N/A
1-(4-Chlorophenyl)-5-(trifluoromethyl)-... 4-Chlorophenyl Trifluoromethyl c-Met inhibition; GP = 68.09%
1-(3,4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl) 3,4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Cytotoxic (HepG2, MCF-7)
5-(2-Methylpropyl)-1-(2-nitrophenyl)-... 2-Nitrophenyl 2-Methylpropyl Potential instability/toxicity
Fenchlorazole 2,4-Dichlorophenyl Trichloromethyl Pesticidal activity

Key Insights and Limitations

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine enhance target binding through electronic effects, while methoxy groups improve solubility .
  • Alkyl Chain Influence : The 2-methylpropyl group in the target compound likely balances lipophilicity and metabolic stability compared to bulkier or more polar substituents .
  • Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs. Stability in biological matrices (e.g., simulated gastric fluid) remains unverified .

Biological Activity

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class of heterocyclic compounds. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is C13H14FN3O2, with a molecular weight of 263.27 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has shown significant inhibition against various pathogens. The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy compared to other triazole derivatives.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been noted that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory diseases.

Antitumor Activity

Recent studies have indicated that certain triazoles exhibit antitumor activity by inducing apoptosis in cancer cells. For instance, compounds structurally similar to 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid have demonstrated the ability to disrupt tubulin polymerization and induce cell cycle arrest in cancer cell lines such as HeLa and Jurkat . The mechanism involves mitochondrial depolarization and activation of caspase pathways leading to programmed cell death.

Case Study: Antitumor Effects
In a study evaluating the antiproliferative effects of triazole derivatives on cancer cells, it was found that treatment with a related compound resulted in significant G2/M phase arrest and increased levels of reactive oxygen species (ROS), indicating a potential pathway for inducing apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often depends on their structural modifications. Variations in substituents on the triazole ring can significantly influence their potency and selectivity against different biological targets. For example:

Table 2: Structural Variants and Biological Activity

Compound NameUnique FeaturesActivity Level
1-(3-Fluorophenyl)-5-(2-methylpropyl)-1H-triazole-3-carboxylic acidDifferent fluorine positionModerate
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acidContains a pyridine ringHigh

These variations demonstrate how slight changes can lead to significant differences in biological activity.

Q & A

Q. Advanced Research Focus

  • HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can separate isomers and quantify impurities. and 6 emphasize using ≥97% purity standards for reference .
  • Melting Point Analysis : Sharp melting ranges (e.g., 182–183°C in ) indicate purity, while broad ranges suggest contamination .
  • TLC with Fluorescent Indicators : Monitor reaction progress using silica gel plates and UV visualization.

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing fluorine substituent may lower HOMO energy, influencing nucleophilic attack sites.
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using the carboxylic acid moiety as a hydrogen-bonding anchor. demonstrates similar approaches for pyrazole-carboxamides .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion ( ) .

How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Q. Advanced Research Focus

  • Metabolic Stability Assays : Test hepatic microsome stability to identify rapid metabolism (e.g., ester hydrolysis of prodrug forms).
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. Structural analogs in show fluorophenyl groups enhancing metabolic resistance .
  • Dose-Response Reassessment : Adjust dosing regimens to account for species-specific differences.

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